(6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone
CAS No.: 1111051-40-1
Cat. No.: VC6570761
Molecular Formula: C21H19FN2O3S
Molecular Weight: 398.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1111051-40-1 |
|---|---|
| Molecular Formula | C21H19FN2O3S |
| Molecular Weight | 398.45 |
| IUPAC Name | [6-fluoro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
| Standard InChI | InChI=1S/C21H19FN2O3S/c1-14-4-7-16(8-5-14)28(26,27)20-17-12-15(22)6-9-19(17)23-13-18(20)21(25)24-10-2-3-11-24/h4-9,12-13H,2-3,10-11H2,1H3 |
| Standard InChI Key | OKXKMOBGGMYHQA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The target compound features a quinoline backbone substituted with three distinct functional groups:
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6-Fluoro group: Enhances electronic effects and potential bioavailability .
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4-Tosyl group: Introduces sulfonamide characteristics, often leveraged for synthetic intermediate stability .
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3-(Pyrrolidin-1-yl)methanone: A cyclic amine ketone contributing to stereoelectronic diversity .
The molecular formula is CHFNOS, with a calculated molecular weight of 398.45 g/mol. Comparative analysis with the chloro analog (CAS 1111015-65-6, MW 414.9 g/mol) highlights the impact of halogen substitution on molecular mass .
Table 1: Comparative Structural Data of Quinoline Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| Target Compound | CHFNOS | 398.45 | Not Assigned |
| 6-Chloro-4-tosylquinolin-3-yl analog | CHClNOS | 414.90 | 1111015-65-6 |
| 6-Fluoro-4-((4-fluorophenyl)amino) analog | CHFNO | 353.40 | 1357783-03-9 |
Spectroscopic and Computational Data
While experimental spectra for the target compound are unavailable, inferences from analogs suggest:
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H NMR: Aromatic protons (quinoline) at δ 7.5–8.5 ppm, pyrrolidine protons at δ 1.8–3.2 ppm .
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C NMR: Carbonyl resonance near δ 195 ppm (methanone), sulfonyl carbons at δ 125–140 ppm .
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IR: Stretching vibrations for C=O (~1650 cm), S=O (~1150 cm), and C-F (~1100 cm) .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of (6-Fluoro-4-tosylquinolin-3-yl)(pyrrolidin-1-yl)methanone likely involves multi-step functionalization of a preformed quinoline core. Key methodologies include:
Quinoline Core Construction
Phosphine-catalyzed cyclization, as described by Khong et al., enables one-pot quinoline synthesis from alkynyl aldehydes and amines . For example, reacting 2-fluoro-5-methoxybenzaldehyde with propargyl amine under tributylphosphine catalysis yields 6-fluoroquinoline precursors .
Tosylation and Methanone Installation
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Tosylation: Sulfonation at the 4-position using p-toluenesulfonyl chloride under basic conditions .
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Methanone Formation: Friedel-Crafts acylation or palladium-catalyzed carbonylation to introduce the pyrrolidinyl ketone .
Table 2: Representative Synthetic Steps
Reactivity Profile
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Nucleophilic Aromatic Substitution: The 6-fluoro group may undergo displacement with amines or alkoxides .
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Sulfonamide Hydrolysis: Acidic or basic conditions cleave the tosyl group, yielding 4-hydroxyquinoline derivatives .
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Ketone Reduction: Catalytic hydrogenation reduces the methanone to a methylene group, altering steric properties .
Biological Activity and Applications
Material Science Applications
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Luminescent Probes: Fluorinated quinolines serve as pH-sensitive fluorophores .
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Polymer Additives: Sulfonamide groups improve thermal stability in polyamides .
Future Directions
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